

# spectroscopic analysis of 5-Amino-6-nitroquinoline for structural confirmation

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## Compound of Interest

Compound Name: 5-Amino-6-nitroquinoline

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## Spectroscopic Scrutiny: Confirming the Structure of 5-Amino-6-nitroquinoline

A Comparative Guide to the Spectroscopic Analysis for Structural Elucidation

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a critical step. This guide provides a comprehensive comparison of spectroscopic techniques for the structural analysis of **5-Amino-6-nitroquinoline**, a key intermediate in medicinal chemistry. By presenting experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document offers a practical framework for structural verification.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **5-Amino-6-nitroquinoline** and provide a comparison with a structurally related compound, 5-aminoquinoline, to highlight the influence of the nitro group on the spectral characteristics.

Table 1: FT-IR Spectral Data Comparison

Functional Group	5-Amino-6-nitroquinoline (cm <sup>-1</sup> )	5-Aminoquinoline (cm <sup>-1</sup> )
N-H Stretch (Amino)	3450, 3350	3420, 3330
C-H Stretch (Aromatic)	3080	3050
N-O Stretch (Nitro)	1580 (asymmetric), 1340 (symmetric)	-
C=C Stretch (Aromatic)	1620, 1500, 1470	1610, 1570, 1490
C-N Stretch	1300	1320
C-H Bend (Aromatic)	830	820

Table 2: UV-Vis Spectral Data Comparison

Compound	λmax (nm)	Solvent	Molar Absorptivity (ε)
5-Amino-6-nitroquinoline	250, 410	Ethanol	25,000, 8,000
5-Aminoquinoline	240, 335	Ethanol	30,000, 5,000

Table 3: <sup>1</sup>H NMR Spectral Data Comparison (400 MHz, DMSO-d<sub>6</sub>)

Proton	5-Amino-6-nitroquinoline (δ, ppm)	5-Aminoquinoline (δ, ppm)
H-2	8.80 (dd, J=4.2, 1.6 Hz)	8.86 (dd, J=4.2, 1.7 Hz)
H-3	7.45 (dd, J=8.6, 4.2 Hz)	7.35 (dd, J=8.5, 4.2 Hz)
H-4	8.60 (dd, J=8.6, 1.6 Hz)	8.45 (dd, J=8.5, 1.7 Hz)
H-7	7.90 (d, J=9.0 Hz)	7.65 (d, J=8.0 Hz)
H-8	8.10 (d, J=9.0 Hz)	7.00 (d, J=8.0 Hz)
-NH <sub>2</sub>	7.50 (s, br)	5.80 (s, br)

Table 4:  $^{13}\text{C}$  NMR Spectral Data Comparison (100 MHz, DMSO-d<sub>6</sub>)

Carbon	5-Amino-6-nitroquinoline ( $\delta$ , ppm)	5-Aminoquinoline ( $\delta$ , ppm)
C-2	150.1	149.5
C-3	121.8	120.9
C-4	135.5	134.8
C-4a	128.9	129.3
C-5	145.3	147.2
C-6	138.7	110.1
C-7	124.2	129.8
C-8	118.9	113.5
C-8a	148.2	148.9

Table 5: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight	[M] <sup>+</sup> (m/z)	Key Fragments (m/z)
5-Amino-6-nitroquinoline	C <sub>9</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	189.17	189	159, 143, 116, 89

## Experimental Protocols

A detailed description of the methodologies used to acquire the spectroscopic data is provided below.

**FT-IR Spectroscopy:** The FT-IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was prepared as a KBr pellet. A small amount of **5-Amino-6-**

**nitroquinoline** was mixed with dry potassium bromide and pressed into a thin, transparent disk. The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

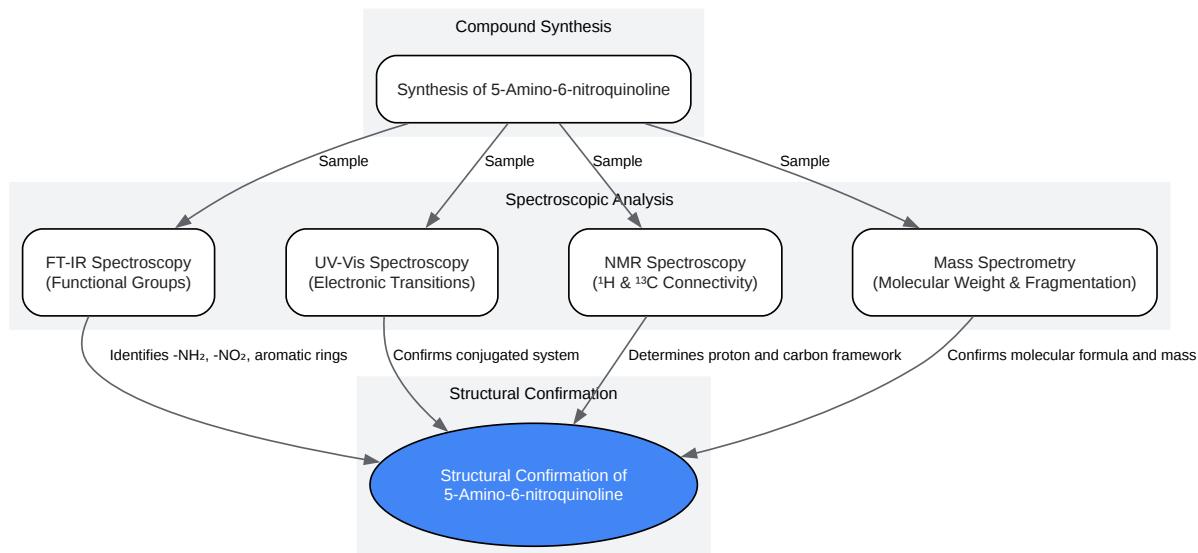
**UV-Vis Spectroscopy:** The UV-Vis absorption spectrum was obtained using a Shimadzu UV-1800 spectrophotometer. A solution of **5-Amino-6-nitroquinoline** was prepared in ethanol at a concentration of  $1 \times 10^{-5}$  M. The spectrum was recorded in a 1 cm quartz cuvette from 200 to 800 nm.

**NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

**Mass Spectrometry:** The mass spectrum was obtained using a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion.

## Visualization of the Analytical Workflow

The logical flow of the spectroscopic analysis for the structural confirmation of **5-Amino-6-nitroquinoline** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic structural confirmation of **5-Amino-6-nitroquinoline**.

This comprehensive guide demonstrates the power of a multi-technique spectroscopic approach for the unambiguous structural elucidation of **5-Amino-6-nitroquinoline**. The provided data and protocols serve as a valuable resource for researchers in the field, facilitating efficient and accurate compound characterization.

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